molecular formula C16H19N3O5S B11023309 N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide

N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide

Cat. No.: B11023309
M. Wt: 365.4 g/mol
InChI Key: ACENYWDBYADJLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is a complex organic compound that features a thiazolidine ring and an oxazole ring. These heterocyclic structures are known for their diverse biological activities and are often found in various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. Green chemistry principles, such as the use of eco-friendly solvents and catalysts, are also employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring typically yields sulfoxides or sulfones, while reduction of the oxazole ring can produce different amine derivatives .

Scientific Research Applications

N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. The thiazolidine ring is known to interact with enzymes and receptors, modulating their activity. The oxazole ring can also bind to various biological targets, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is unique due to the combination of both thiazolidine and oxazole rings in its structure. This dual functionality allows it to exhibit a broader range of biological activities and makes it a valuable compound for research and development .

Properties

Molecular Formula

C16H19N3O5S

Molecular Weight

365.4 g/mol

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide

InChI

InChI=1S/C16H19N3O5S/c1-23-16-11-14(24-18-16)7-8-15(20)17-12-3-5-13(6-4-12)19-9-2-10-25(19,21)22/h3-6,11H,2,7-10H2,1H3,(H,17,20)

InChI Key

ACENYWDBYADJLB-UHFFFAOYSA-N

Canonical SMILES

COC1=NOC(=C1)CCC(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.